4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile
Description
4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile is a fluorinated indole derivative featuring a trifluoromethyl-substituted phenyl group at the 6-position and an acetonitrile moiety at the 3-position of the indole core. The fluorine atom at the 4-position and the electron-withdrawing trifluoromethyl group contribute to its unique electronic and steric properties, which may influence its reactivity, binding affinity, and metabolic stability.
Properties
Molecular Formula |
C17H10F4N2 |
|---|---|
Molecular Weight |
318.27 g/mol |
IUPAC Name |
2-[4-fluoro-6-[2-(trifluoromethyl)phenyl]-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H10F4N2/c18-14-7-11(8-15-16(14)10(5-6-22)9-23-15)12-3-1-2-4-13(12)17(19,20)21/h1-4,7-9,23H,5H2 |
InChI Key |
MLYXCRWHMUJHGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C(=C2)F)C(=CN3)CC#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Fluoroindole-3-acetonitrile as a Key Intermediate
A relevant and closely related compound, 6-fluoroindole-3-acetonitrile , has been synthesized via a two-step process that informs the preparation of the target compound’s indole core and nitrile substitution:
| Step | Description | Reagents & Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Synthesis of 6-fluoroindole | 6-fluoroindole, dimethylamine hydrochloride, polyformaldehyde; reflux in organic solvent | High yield, pure intermediate |
| 2 | Conversion to 6-fluoroindole-3-acetonitrile | 6-fluoroindole + sodium cyanide (1:1 to 1:2 molar ratio), reflux in DMF at 150 °C for 4 h; extraction with dichloromethane and water; purification by reduced pressure distillation | Crude yield ~52%, purified yield ~46.4%, purity 99.5% |
This method features a short synthetic route with high regioselectivity at the 3-position of the indole ring, ensuring accurate substitution and high purity suitable for industrial scale.
Introduction of the 2-(Trifluoromethyl)phenyl Group at Position 6
The attachment of the 2-(trifluoromethyl)phenyl substituent to the indole ring is typically achieved through cross-coupling reactions or Friedel–Crafts type alkylations involving aromatic fluoromethyl ketones and indoles:
- Friedel–Crafts Alkylation of Indoles with Aromatic Fluoromethyl Ketones:
- Catalyzed by potassium carbonate (K2CO3, 15 mol%) and tetrabutylammonium bromide (n-Bu4PBr, 15 mol%) in aqueous media.
- This method yields trifluoromethyl(indolyl)phenylmethanols, which serve as precursors for further functionalization.
- The reaction proceeds under mild conditions, with high regioselectivity and good to excellent yields (79–98%).
- The catalytic system is reusable, and the process is amenable to scale-up.
| Catalyst System | Solvent | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|
| K2CO3 (15 mol%) + n-Bu4PBr (15 mol%) | Water | Mild (room temp to 80 °C) | 79–98 | High regioselectivity, no chromatography needed |
- The trifluoromethylphenyl group is introduced via reaction with appropriate fluoromethyl ketones, followed by conversion of the intermediate alcohols to the desired indole derivatives.
Installation of the Acetonitrile Group at the 3-Position
The acetonitrile group at the 3-position of the indole is introduced typically by nucleophilic substitution using cyanide sources such as sodium cyanide under reflux conditions:
- The reaction involves refluxing the indole derivative with sodium cyanide in a polar aprotic solvent like DMF at elevated temperatures (~150 °C) for several hours (around 4 h).
- Post-reaction workup includes solvent evaporation, extraction with dichloromethane and water, washing, and purification by vacuum distillation to isolate the nitrile product with high purity.
Summary Table of Preparation Steps for 4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile
| Step | Reaction Type | Reagents & Conditions | Product | Yield / Purity | Notes |
|---|---|---|---|---|---|
| 1 | Synthesis of 4-fluoro-6-(2-(trifluoromethyl)phenyl)indole core | Friedel–Crafts alkylation of 4-fluoroindole with 2-(trifluoromethyl)phenyl fluoromethyl ketone, catalyzed by K2CO3/n-Bu4PBr in water | Fluorinated indolyl-phenylmethanol intermediate | 79–98% | Mild, aqueous, recyclable catalyst system |
| 2 | Conversion of intermediate to 3-acetonitrile | Reflux with sodium cyanide in DMF at 150 °C for 4 h; extraction and vacuum distillation | 4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile | ~46% (purified) | High regioselectivity, high purity |
Research Findings and Practical Considerations
The use of mild catalytic systems such as K2CO3 and tetrabutylammonium salts in aqueous media significantly improves environmental compatibility and operational simplicity compared to traditional Friedel–Crafts conditions requiring strong acids.
The reflux cyanation step is critical for installing the acetonitrile moiety with high regioselectivity at the 3-position of the indole, a position known for its reactivity and importance in biological activity.
The synthetic route is scalable and industrially feasible due to the short number of steps, readily available starting materials, and straightforward purification methods (e.g., extraction and vacuum distillation instead of chromatography).
The fluorine substituents and trifluoromethyl groups enhance the compound’s chemical stability and biological activity potential, which is a key consideration in medicinal chemistry and agrochemical development.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) in the presence of catalysts.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: H2O2, FeSO4, DMSO
Reduction: NaBH4, LiAlH4
Substitution: CF3OF, Selectfluor, CF3SO2Na
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of fluoroindolines, while substitution reactions can introduce various functional groups into the indole structure .
Scientific Research Applications
Compounds containing indole structures are known for their diverse biological activities, including:
- Anticancer Activity : Indole derivatives have been studied for their potential anticancer properties. Research indicates that 4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile may exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, potentially effective against both bacterial and fungal pathogens. Its unique structure may enhance its interaction with microbial targets.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways can be crucial for drug development. For instance, studies suggest it may inhibit cyclooxygenase enzymes, which are important in inflammatory processes.
Synthesis Pathways
The synthesis of 4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile typically involves multi-step organic reactions. A common synthesis pathway includes:
- Condensation Reaction : An appropriate indole derivative is condensed with a trifluoromethyl-substituted phenyl compound.
- Addition of Acetonitrile : Following the condensation, acetonitrile is introduced to yield the final product.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of 4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile on human cancer cell lines.
- Methodology : In vitro assays were conducted using various concentrations of the compound.
- Findings : The compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties against common pathogens.
- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) tests were performed.
- Findings : The compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential as a therapeutic agent.
-
Enzyme Inhibition Research :
- Objective : To investigate the inhibition of cyclooxygenase enzymes.
- Methodology : Enzyme assays were conducted to determine inhibition rates.
- Findings : The compound showed promising inhibition rates comparable to known inhibitors, indicating its potential in anti-inflammatory drug development.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be identified from patent literature, particularly derivatives with substituted phenyl or heteroaryl groups.
Substituent Analysis
Table 1: Key Substituents and Their Effects
Key Observations :
- Fluorine vs.
- Trifluoromethyl Phenyl vs. Pyridinyl/Pyrimidinyl : The 2-(trifluoromethyl)phenyl group in the target compound provides greater lipophilicity than pyridinyl or pyrimidinyl groups, which may improve blood-brain barrier penetration .
- Acetonitrile Moiety : The nitrile group at the 3-position could act as a hydrogen-bond acceptor, distinct from carboxamide or hydroxy groups in other analogs, influencing target selectivity .
Pharmacokinetic and Physicochemical Properties
While direct experimental data for the target compound are absent in the provided evidence, inferences can be drawn from structurally related compounds:
- Metabolic Stability: Fluorine and trifluoromethyl groups are known to resist oxidative metabolism, suggesting longer half-life compared to chloro or methylthio analogs .
Patent-Based Insights (EP 4 374 877 A2)
The patent highlights compounds with substituted phenyl and heteroaryl groups, emphasizing their utility in:
- Antimicrobial Agents : Pyrimidine-containing analogs (e.g., Example 427) show activity against bacterial enzymes.
- Kinase Inhibitors: Chloro-substituted phenyl derivatives with pyridinyl groups are noted for kinase inhibition, suggesting the target compound may share similar mechanistic pathways.
Computational Predictions
- Toxicity : Fluorine substitution typically reduces toxicity compared to bromine or iodine analogs.
Biological Activity
4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a fluorine atom and a trifluoromethyl group. The molecular formula is C16H12F4N2, with a molecular weight of approximately 320.27 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities, which are influenced by its structural characteristics.
Structural Features
The compound's structure includes an indole ring system, which consists of a fused benzene and pyrrole ring. The trifluoromethyl group enhances the electron-withdrawing properties of the molecule, potentially affecting its reactivity and biological interactions. Such modifications can lead to increased lipophilicity and membrane permeability, which are critical for biological activity.
Biological Activity Overview
Compounds with indole structures are known for their diverse biological activities. The presence of fluorine and trifluoromethyl groups in 4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile may enhance its pharmacological profile through various mechanisms:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are important in inflammatory processes.
- Cytotoxicity : Studies have indicated potential cytotoxic effects against cancer cell lines, notably MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells).
Molecular docking studies suggest that 4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile interacts with protein targets through hydrogen bonding and pi-stacking interactions. The electron-withdrawing nature of the trifluoromethyl group increases the likelihood of these interactions, enhancing the compound's biological activity.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Against Cancer Cells : In vitro studies showed that 4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile exhibited significant cytotoxic effects on MCF-7 cells with IC50 values indicating effective concentrations for therapeutic applications.
- Enzymatic Activity : The compound demonstrated moderate inhibition against COX-2 and LOX enzymes in various assays, suggesting potential anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile, and how can its purity be optimized?
- Methodology : A multi-step synthesis is typical, starting with fluorinated indole precursors. For example, fluorinated indole cores (e.g., tetrafluoroindole derivatives, as in ) can be functionalized via Suzuki-Miyaura cross-coupling to introduce the 2-(trifluoromethyl)phenyl group. The acetonitrile moiety may be introduced via nucleophilic substitution or cyanation reactions.
- Purity Optimization : Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) and recrystallization in acetonitrile or dichloromethane. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound, and what spectral anomalies might arise?
- NMR : NMR is critical for resolving fluorine environments. The trifluoromethyl group () shows a singlet near ppm, while the 4-fluoro substituent on the indole appears upfield. NMR should confirm aromatic proton splitting patterns.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can confirm the molecular ion ([M+H]). Fluorine’s isotopic pattern () may complicate interpretation; cross-reference with NIST spectral libraries .
Q. What stability concerns exist for this compound under standard laboratory conditions?
- Storage : Store at 0–6°C in amber vials to prevent photodegradation and hydrolysis of the nitrile group. Moisture-sensitive due to the acetonitrile moiety; use desiccants in storage .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the trifluoromethyl and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The and groups deactivate the indole ring, reducing electron density and slowing electrophilic substitution. Palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) may require bulky ligands (e.g., XPhos) to enhance reactivity. DFT calculations can predict regioselectivity .
Q. What strategies resolve contradictions in crystallographic data for fluorinated indole derivatives?
- Case Study : For fluorinated indoles, disordered fluorine atoms in X-ray structures are common. Use high-resolution single-crystal diffraction (low-temperature data collection) and refine with restraints for fluorine positions. Compare with analogous structures (e.g., 4,5,6,7-tetrafluoroindole ).
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzyme active sites)?
- Approach : Perform molecular docking (AutoDock Vina) using the compound’s minimized geometry (DFT-optimized at B3LYP/6-31G* level). Solvation effects (PBF/GBSA) and fluorine-specific van der Waals parameters improve accuracy .
Q. What analytical challenges arise in quantifying trace impurities (e.g., regioisomers) in this compound?
- Resolution : UPLC-MS/MS with a HILIC column separates polar impurities. For regioisomers (e.g., 5-fluoro vs. 6-fluoro), use - HOESY NMR to assign spatial proximity .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational NMR chemical shifts?
- Troubleshooting :
Verify solvent effects (e.g., DMSO vs. CDCl) in computations.
Check for conformational flexibility; use dynamic NMR or variable-temperature experiments.
Re-optimize DFT functionals (e.g., M06-2X better captures fluorine shielding) .
Q. Why might synthetic yields vary significantly between batches despite identical protocols?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
